6-(4-ethylphenyl)-N-(3-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-ETHYLPHENYL)-N-(3-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with ethylphenyl, methylphenyl, and propyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ETHYLPHENYL)-N-(3-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Formation of the Thiadiazine Ring: The thiadiazine ring is formed by reacting the triazole intermediate with appropriate sulfur-containing reagents.
Substitution Reactions: The ethylphenyl, methylphenyl, and propyl groups are introduced through substitution reactions using corresponding halides or organometallic reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
6-(4-ETHYLPHENYL)-N-(3-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-ETHYLPHENYL)-N-(3-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets:
Shikimate Dehydrogenase Inhibition: The compound inhibits shikimate dehydrogenase, disrupting the biosynthesis of aromatic amino acids in Mycobacterium tuberculosis.
α-Glucosidase Inhibition: Some derivatives of this compound act as α-glucosidase inhibitors, which are important in the management of diabetes by controlling blood sugar levels.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-METHYLPHENYL)-3-PR-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
- 6-(4-CHLOROPHENYL)-3-ME-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
- 6-(4-ETHYLPHENYL)-3-[3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Uniqueness
The uniqueness of 6-(4-ETHYLPHENYL)-N-(3-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of ethylphenyl, methylphenyl, and propyl groups contributes to its unique pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C23H27N5OS |
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Molecular Weight |
421.6 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-N-(3-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H27N5OS/c1-4-7-19-25-26-23-28(19)27-20(17-12-10-16(5-2)11-13-17)21(30-23)22(29)24-18-9-6-8-15(3)14-18/h6,8-14,20-21,27H,4-5,7H2,1-3H3,(H,24,29) |
InChI Key |
LBBDGNPNWGUJES-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC(=C3)C)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
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